molecular formula C17H12F2N2O4S2 B11447962 2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide

2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide

Cat. No.: B11447962
M. Wt: 410.4 g/mol
InChI Key: MWULSACGQQWICC-UHFFFAOYSA-N
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Description

2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide is a complex organic compound characterized by the presence of fluorophenyl groups, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of fluorinated derivatives.

Scientific Research Applications

2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The fluorophenyl groups and the oxazole ring play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole
  • 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)thiazole
  • 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)imidazole

Uniqueness

2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide is unique due to the presence of both the oxazole ring and the thioacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12F2N2O4S2

Molecular Weight

410.4 g/mol

IUPAC Name

2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H12F2N2O4S2/c18-11-3-1-10(2-4-11)15-21-16(17(25-15)26-9-14(20)22)27(23,24)13-7-5-12(19)6-8-13/h1-8H,9H2,(H2,20,22)

InChI Key

MWULSACGQQWICC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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